molecular formula C31H34ClN3O5 B15032932 diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B15032932
M. Wt: 564.1 g/mol
InChI Key: WZKZTVMIZXHJQB-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydropyridine (DHP) core substituted with a 3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazole moiety at the 4-position. The 3,5-dicarboxylate groups are esterified with isopropyl chains, enhancing lipophilicity and influencing pharmacokinetic properties.

Properties

Molecular Formula

C31H34ClN3O5

Molecular Weight

564.1 g/mol

IUPAC Name

dipropan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H34ClN3O5/c1-17(2)39-30(36)26-19(5)33-20(6)27(31(37)40-18(3)4)28(26)23-16-35(22-11-9-8-10-12-22)34-29(23)21-13-14-25(38-7)24(32)15-21/h8-18,28,33H,1-7H3

InChI Key

WZKZTVMIZXHJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Halogenation and Cyclization Strategies

A pivotal innovation involves the use of 1,7-pimelic acid dimethyl ester as a precursor. In a halogenation-cyclization sequence, bromine or chlorine is introduced at the ortho positions of the ester groups, followed by ammonia-mediated cyclization to form the DHP ring. For example, treatment of 1,7-pimelic acid dimethyl ester with bromine in chloroform, catalyzed by hydrobromic acid, yields a tetrahalogenated intermediate. Subsequent reaction with aqueous ammonia at 60–65°C generates the dihydropyridine derivative.

Key Reaction Conditions:

  • Solvent: Chloroform or dichloromethane
  • Catalysts: Hydrobromic acid (40 wt%) or aluminum trichloride
  • Temperature: 30–55°C
  • Yield: 89.8–90.4%

Oxidation and Hydrolysis

The dihydropyridine intermediate undergoes oxidation with hydrogen peroxide (30 wt%) under alkaline conditions to yield 2,6-pyridinedicarboxylic acid. Subsequent esterification with isopropanol in the presence of acid catalysts produces the diisopropyl ester.

Synthesis of the Pyrazole Substituent

The 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl group is synthesized via a condensation reaction between phenylhydrazine and a β-keto ester derivative.

Condensation and Cyclization

Phenylhydrazine reacts with ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate in ethanol under reflux to form the pyrazole ring. The reaction is catalyzed by acetic acid, with yields exceeding 85%.

Optimization Parameters:

  • Molar Ratio: 1:1 (phenylhydrazine:β-keto ester)
  • Catalyst: 10 mol% acetic acid
  • Reaction Time: 6–8 hours

Coupling of Dihydropyridine and Pyrazole Moieties

The final step involves coupling the diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with the pyrazole substituent.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling reaction links the pyrazole moiety to the DHP core. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst, the reaction proceeds in a mixture of dioxane and aqueous sodium carbonate at 80°C.

Representative Protocol:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: Na₂CO₃ (2 eq)
  • Yield: 78–82%

Purification and Characterization

Crude product purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation employs:

  • NMR Spectroscopy: $$^1$$H and $$^13$$C NMR verify substituent positions.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (534.0 g/mol).
  • HPLC: Purity ≥99.5%.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
One-Pot Halogenation Halogenation → Cyclization → Oxidation 90.4 Low waste, high selectivity Requires precise temperature control
Classical Hantzsch Cyclocondensation 75 Simple reagents Lower yield, longer reaction time
Suzuki Coupling Cross-coupling 82 Modularity for derivatives Palladium catalyst cost

Industrial Scalability and Environmental Impact

The one-pot method (Section 1.1) is preferred for industrial applications due to its atom economy and reduced solvent waste. A life-cycle assessment estimates a 40% reduction in carbon footprint compared to classical methods.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The presence of chloro and methoxy groups allows for substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various

Biological Activity

Diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with potential biological activities that have garnered interest in various fields, particularly in dermatological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives and incorporates a pyrazole moiety along with multiple functional groups that contribute to its biological properties. Its structural complexity allows for interactions with various biological targets.

Hair Growth Stimulation

One of the notable biological activities of this compound is its potential to stimulate hair growth. Research indicates that derivatives of pyridine-2,4-dicarboxylic acid can promote the proliferation of keratinocytes and enhance hair follicle activity. In particular, studies have shown that the compound can influence pathways associated with hair growth by stabilizing hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels and is involved in promoting hair follicle development .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through modulation of inflammatory pathways. The presence of the pyrazole ring is known to influence various signaling pathways, potentially reducing inflammation in tissues where applied topically.

Case Studies and Clinical Trials

  • Hair Density Improvement :
    A clinical study demonstrated that a topical formulation containing pyridine derivatives significantly increased hair density in women after 1.5 months of treatment. The combination of this compound with other active ingredients like resveratrol showed synergistic effects on HIF-1α stabilization and gene expression related to hair growth .
  • In Vitro Studies :
    In vitro assays have shown that the compound enhances the expression of genes associated with hair follicle development and protects against oxidative stress induced by hydrogen peroxide treatment in hair matrix cells. This protective effect is crucial for maintaining healthy hair follicles under stress conditions .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Hair Growth StimulationStabilizes HIF-1α; promotes keratinocyte proliferation
Anti-inflammatoryModulates inflammatory pathways
Oxidative Stress ProtectionReduces oxidative damage in hair follicle cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in halogen substituents, ester groups, and additional functional groups, leading to variations in molecular weight, lipophilicity, and electronic properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (X) Ester Group Molecular Formula Molecular Weight (g/mol) LogP* (Predicted)
Target: Diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-...-3,5-pyridinedicarboxylate Cl Isopropyl C₃₁H₃₄ClN₃O₅ 572.08 4.2
Analog 1: Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-...-3,5-pyridinedicarboxylate Br Benzyl C₃₉H₃₄BrN₃O₅ 704.62 6.8
Analog 2: Diethyl 4-(4-(((3-aryl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)carbamoyl)methoxy)phenyl)-... H Ethyl C₃₄H₃₅N₅O₆ 633.69 3.5
Analog 3: Diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-...-3,5-pyridinedicarboxylate Br Isopropyl C₃₁H₃₄BrN₃O₅ 616.53 4.5

*LogP calculated using fragment-based methods; values are illustrative.

Key Observations:

Halogen Effects :

  • The bromo-substituted analogs () exhibit higher molecular weights and slightly increased lipophilicity compared to the chloro-substituted target compound. Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems but reduce metabolic stability.
  • Chlorine’s stronger electron-withdrawing effect could enhance the electrophilicity of the pyrazole ring, influencing reactivity in synthetic modifications .

Ester Group Impact: Benzyl esters (Analog 1, ) significantly increase LogP (6.8 vs. 4.2 for the target), suggesting reduced aqueous solubility. This may limit bioavailability in therapeutic applications. The carbamoyl group in Analog 2 introduces hydrogen-bonding capacity, which is absent in the target compound .

Functional Group Additions :

  • Analog 2’s carbamoyl-methoxyphenyl extension adds steric bulk and polarity, likely altering binding affinities in biological targets compared to the simpler methoxyphenyl group in the target compound .

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